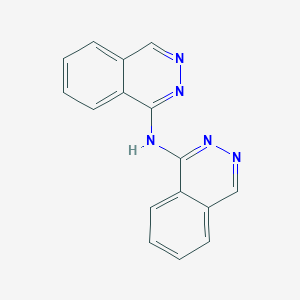

1,1-二(酞嗪基)胺

描述

Synthesis Analysis

The synthesis of N-(Phthalazin-1-yl)phthalazin-1-amine and related compounds involves several innovative approaches. For instance, one study reported the synthesis of phthalazine derivatives through the reaction of 1-chlorophthalazine with N-substituted-piperazines, primary, or secondary amines, yielding new compounds with characterized spectral data and showing significant antiproliferative activity in assays (Abouzid, Khalil, & Ahmed, 2011). Another method involved the electrochemical synthesis of phthalazin-1,4-diones by dehydrogenative N-N bond formation, offering a novel and sustainable approach to these compounds (Kehl, Gieshoff, Schollmeyer, & Waldvogel, 2018).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives has been elucidated through various analytical techniques. For example, N-(Nitramino)phthalimide was synthesized and its structure was established by X-ray diffraction, confirmed by 1H, 13C, and 14N NMR spectroscopy (Klenov et al., 2008).

Chemical Reactions and Properties

Phthalazine derivatives exhibit a range of chemical reactions and properties. One study detailed the synthesis of dinuclear ruthenium complexes containing a novel phthalazine-triazole ligand, highlighting the potential of phthalazine derivatives in facilitating metal–metal interactions (Aguiló et al., 2014).

Physical Properties Analysis

The physical properties of N-(Phthalazin-1-yl)phthalazin-1-amine and related compounds can be inferred from their synthesis and structural analysis, emphasizing their stability, crystallinity, and potential for further functionalization.

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, are pivotal for the application of phthalazine derivatives in various domains. The versatility in reactions, such as N-alkylation and amidation, showcases the compound's potential in synthetic chemistry (Shi et al., 2012).

科学研究应用

抗癌剂

1,1-二(酞嗪基)胺: 衍生物已被探索为潜在的抗癌剂。 将二硫代氨基甲酸酯部分引入酞嗪酮衍生物中,对癌细胞系显示出令人鼓舞的结果 。这些化合物表现出显著的抗增殖作用,其中一些对A2780和MCF-7等特定癌细胞系表现出活性。 二硫代氨基甲酸酯基团的位置影响着这些化合物的选择性和效力,突出了药物设计中结构修饰的重要性 。

药物设计策略

药物设计中的分子杂交策略涉及将药效团结合起来,以创造具有增强治疗效果的化合物。1,1-二(酞嗪基)胺作为这种杂交的支架,导致了具有潜在多因素疾病治疗作用的新化合物,包括癌症 。这种方法旨在开发毒性更低、效率更高的新分子。

杂环的生物活性

像1,1-二(酞嗪基)胺这样的杂环化合物在药物化学中备受关注,因为它们具有多种生物活性。这类化合物的合成和反应性对于开发新药物至关重要。 它们的应用扩展到各种生物靶点,提供了广泛的治疗可能性 。

新型药物的合成

1,1-二(酞嗪基)胺的独特结构允许合成新型药物。通过修饰侧链或形成金属配合物,研究人员可以创造具有所需特性的新化合物。 这些合成策略为开发具有特定作用的药物开辟了途径 。

化学研究与开发

在化学研发领域,1,1-二(酞嗪基)胺被用来研究化合物的反应性并开发新的合成方法。 它在形成各种衍生物方面的多功能性使其成为推进化学知识和创造创新解决方案的宝贵化合物 。

蛋白质组学研究

作为蛋白质组学研究工具,1,1-二(酞嗪基)胺可用于研究蛋白质相互作用和功能。 它形成具有不同官能团的衍生物的能力使其适合探测蛋白质组学的各个方面,有助于我们理解蛋白质动力学 。

未来方向

Phthalazine derivatives have attracted considerable attention due to their valuable biological and pharmacological activities . The development of novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy is a pressing need . Therefore, the study and development of “N-(Phthalazin-1-yl)phthalazin-1-amine” and its derivatives could be a promising direction for future research.

作用机制

Target of Action

1,1,-Di(phthalazine-yl)amine, also known as Di(phthalazin-1-yl)amine or N-(Phthalazin-1-yl)phthalazin-1-amine, is a compound that has been studied for its potential anticancer properties Phthalazine derivatives have been known to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, egfr inhibition, and aurora kinase inhibition .

Mode of Action

Phthalazine derivatives, in general, are known to interact with their targets and induce changes that lead to anticancer activity . For instance, they can induce apoptosis (programmed cell death), inhibit the polymerization of tubulin (a protein involved in cell division), inhibit EGFR (a protein that stimulates cell growth), and inhibit aurora kinase (a family of enzymes involved in cell division) .

Biochemical Pathways

Given the known targets of phthalazine derivatives, it can be inferred that this compound may affect pathways related to cell growth, cell division, and programmed cell death .

Pharmacokinetics

Some phthalazine derivatives have been reported to have improved bioavailability and reduced side effects .

Result of Action

Given its potential anticancer properties, it can be inferred that this compound may induce changes at the molecular and cellular level that inhibit the growth and division of cancer cells .

属性

IUPAC Name |

N-phthalazin-1-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSCFGUJOWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544789 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103429-70-5 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

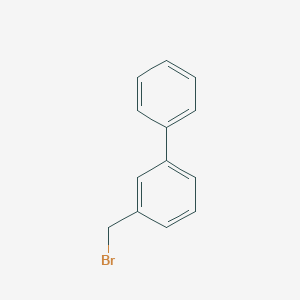

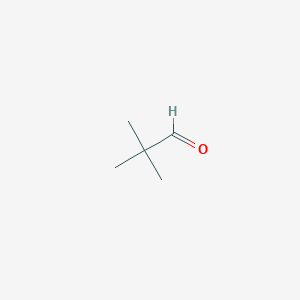

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

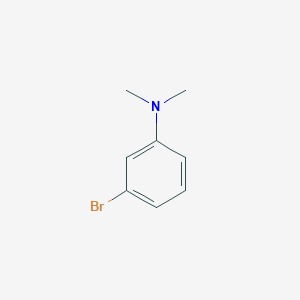

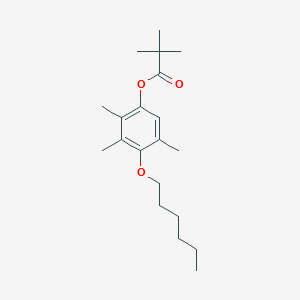

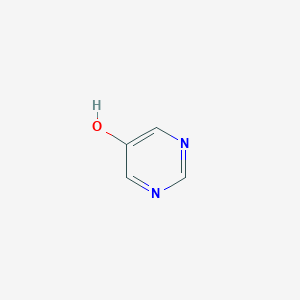

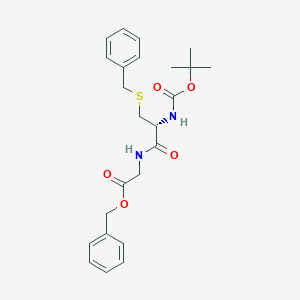

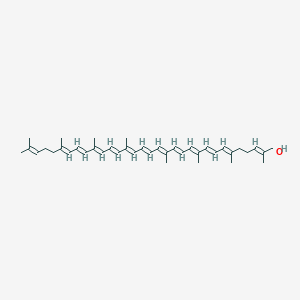

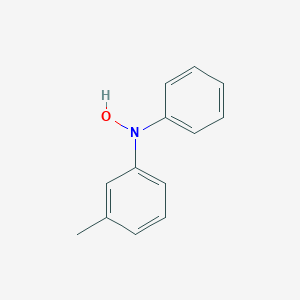

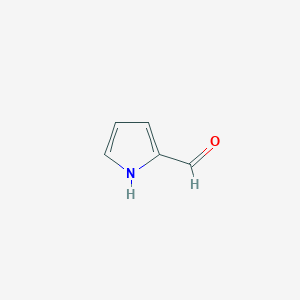

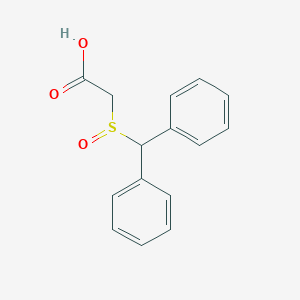

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。